Polyporenic acid C
Description
Primary Fungal Sources: Poria cocos (syn. Wolfiporia cocos)
Poria cocos, also known as Wolfiporia cocos, is a well-known medicinal mushroom and the primary source of polyporenic acid C. frontiersin.orgnih.govmdpi.comantioxi-supplements.com This fungus, referred to as "Fuling" in traditional Chinese medicine, is widely utilized in China, Japan, and other parts of Asia. frontiersin.org It is an edible mushroom belonging to the Polyporaceae family. frontiersin.org The chemical constituents of P. cocos are mainly triterpenoids, polysaccharides, and steroids. nih.gov
Research has identified this compound as one of the main triterpenoids in W. cocos. mdpi.com Studies have isolated and identified several lanostane-type triterpenes from the dried sclerotia of Poria cocos, including this compound. jst.go.jpnih.gov In fact, one study isolated 16 mg of this compound from 10 kg of dried P. cocos. mdpi.com Further investigations have also successfully isolated this compound from the 95% ethanolic extract of the sclerotium of Poria cocos. capes.gov.br The compound has also been identified as a key component in traditional herbal prescriptions that include P. cocos. mdpi.com
The concentration of this compound can vary within different tissues of the fungus. mdpi.com For instance, the surface layer of pollution-controlled cultured sclerotium of W. cocos was found to contain a significantly high amount of this compound, measured at 18.1 ± 0.6 g/kg. mdpi.com In contrast, the matured fruiting body had a much lower content, and the compound was not detected in the cultured mycelium. mdpi.com Another study noted that the content of this compound in the outer layer of the sclerotium (fulingpi) was higher than in the inner parts, particularly from the month of October onwards. frontiersin.org
Other Identified Fungal Producers
Fomitopsis betulina, commonly known as the birch polypore, is another significant producer of this compound. nih.govcabidigitallibrary.orgd-nb.info This saprophytic fungus predominantly grows on birch trees (Betula genus) and is found in northern temperate forests across Europe, North America, and Asia. nih.govd-nb.infoeu-jr.eu It has been used in traditional medicine for centuries. d-nb.info
Researchers have isolated several lanostane (B1242432) triterpenoid (B12794562) compounds from the fruiting bodies of F. betulina, including polyporenic acid A and this compound. nih.govacs.org this compound has been identified as one of the key triterpenes in this fungus, alongside others like betulin (B1666924) and betulinic acid. termedia.plresearchgate.net Studies have confirmed the presence of this compound in various extracts of the fungus. eu-jr.eufrontiersin.org
Buglossoporus quercinus is a rare, brown-rot polypore found in Europe, typically associated with old oak trees (Quercus robur). researchgate.net Chemical analyses of its fruiting bodies have led to the isolation of several novel and known polyporenic acids. researchgate.netresearchgate.netmdpi.comnih.gov While this compound itself was not explicitly mentioned as one of the isolated compounds in the provided search results, the research highlights the genus as a source of a diverse range of polyporenic acid derivatives. researchgate.netresearchgate.netmdpi.comnih.govkmcongress.com
Polyporus umbellatus, also known as the umbrella polypore, is an edible and medicinal fungus that has been used in traditional Chinese medicine. nih.govum.edu.mt It contains a variety of bioactive compounds, including polysaccharides and sterols. nih.govresearchgate.netnih.gov this compound has been identified as a natural compound isolated from this fungus. biosynth.comphytopurify.com Analysis of traditional herbal formulas containing P. umbellatus has also confirmed the presence of this compound as one of its components. nih.gov
Ecological Niche and Host Organism Relationships
The fungi that produce this compound occupy specific ecological niches. Fomitopsis betulina is a saprophyte on dead trees and can also act as a parasite on living birch trees, causing a brown-rot decay of the heartwood. cabidigitallibrary.orgwildfooduk.com This decay process is crucial for nutrient cycling in forest ecosystems. cabidigitallibrary.orgmdpi.com The fungus plays a significant role in the decomposition of birch wood. cabidigitallibrary.org
Buglossoporus quercinus is a rare species associated with large, old oak trees, where it also causes brown-rot. researchgate.net Its presence is often an indicator of old-growth forests. researchgate.net
Polyporus umbellatus grows on the roots of old beeches or oaks. wikipedia.org It is a saprotrophic fungus that grows on dead or dying hardwood trees. um.edu.mt The growth and development of its sclerotia, the medicinal part of the fungus, depend on a symbiotic relationship with Armillaria species. researchgate.net
Poria cocos (Wolfiporia cocos) exhibits a notable ecological relationship with pine trees. It is a saprotrophic and facultative parasite that grows on the roots of pine trees. frontiersin.orgnih.govmdpi.comantioxi-supplements.comaldendirks.com The fungus forms a dense, hardened mass of mycelium called a sclerotium around the roots. antioxi-supplements.comaldendirks.com This association is so integral that early cultivation methods involved cutting down pine trees to facilitate the fungus's growth, which later evolved to direct inoculation of pine roots with sclerotia. aldendirks.com
Ecological Niche and Host Organism Relationships
Birch Tree Substrates
This compound is a lanostane-type triterpenoid that is not produced by birch trees themselves, but rather by a fungus that has a highly specific relationship with them. The primary natural source of this compound is the fruiting bodies of the brown-rot fungus, Fomitopsis betulina, formerly known as Piptoporus betulinus. acs.orgd-nb.inforesearchgate.net This fungus, commonly called the birch polypore or birch bracket, grows almost exclusively on birch trees (Betula spp.). d-nb.infocabidigitallibrary.org It functions as a parasite on weakened or dying birch trees and continues to live as a saprophyte, decaying the wood of dead trees. d-nb.infoacgpubs.org The host range of F. betulina is almost entirely limited to birch species, including Betula pendula and Betula pubescens. d-nb.infoacgpubs.org
The synthesis of this compound is therefore intrinsically linked to the life cycle of F. betulina as it decomposes its birch wood substrate. Research has consistently identified and isolated this compound from the fruiting bodies of this fungus collected in its natural habitat on birch trees. For instance, a 2003 study by Kamo et al. successfully isolated six lanostane-type triterpene acids, including this compound, from the fruiting bodies of Piptoporus betulinus. acs.orgnih.gov Subsequent phytochemical investigations have reaffirmed these findings, isolating this compound along with a suite of other triterpenoids from the fungus collected from Betula pendula. researchgate.netacgpubs.org
The fundamental role of the birch substrate has been further demonstrated in laboratory settings. Studies have shown that F. betulina can be cultivated on substrates composed of birch sawdust supplemented with organic additives. d-nb.infod-nb.info These artificial cultivation methods have successfully yielded mature fruiting bodies, indicating that the birch wood itself provides the necessary components for the fungus to grow and produce its characteristic secondary metabolites, including the polyporenic acids. d-nb.inforesearchgate.net
Detailed Research Findings
Several key studies have documented the isolation of this compound from F. betulina growing on birch. These findings underscore the specific ecological niche required for the natural production of this compound.
| Principal Investigator(s) | Year | Fungal Source | Substrate/Origin | Key Finding | Citation |
|---|---|---|---|---|---|
| Kamo, T. et al. | 2003 | Piptoporus betulinus | Fruiting bodies | Identified and isolated this compound along with Polyporenic acid A and four other lanostane-type triterpene acids. | acs.orgnih.gov |
| Alresly, Z. et al. | 2015 | Piptoporus betulinus | Fruiting bodies collected from Betula pendula | Isolated this compound among ten other known triterpenes, including betulin and betulinic acid, which originate from the host birch bark. | researchgate.netacgpubs.org |
| Pleszczyńska, M. et al. | 2016 | Piptoporus betulinus | Cultivated on birch sawdust substrate | Successfully produced mature fruiting bodies in artificial conditions on a birch-based medium, confirming the substrate's role in the fungus's development. | d-nb.infod-nb.info |
This compound is typically found alongside other related triterpenoids in the fungal extracts. The chemical profile of F. betulina often includes compounds absorbed or metabolized from the host birch tree, such as betulin and betulinic acid.
| Compound Name | Compound Class | Typical Source | Citation |
|---|---|---|---|
| Polyporenic acid A | Lanostane Triterpenoid | Fomitopsis betulina | acs.orgresearchgate.netacgpubs.org |
| Betulin | Lupane Triterpenoid | Birch Bark (Betula spp.) | researchgate.netacgpubs.org |
| Betulinic acid | Lupane Triterpenoid | Birch Bark (Betula spp.) | researchgate.netacgpubs.org |
| Ergosterol peroxide | Steroid | Fomitopsis betulina | researchgate.netacgpubs.org |
| Fomefficinic acid | Lanostane Triterpenoid | Fomitopsis betulina | researchgate.netacgpubs.org |
| Piptamine | Alkaloid | Fomitopsis betulina | d-nb.infofrontiersin.org |
Extraction Techniques from Fungal Biomass
The initial step in isolating this compound involves its extraction from the fungal source material, which can be either the fruiting bodies or cultured mycelium. uni-greifswald.ded-nb.infonih.gov The choice of extraction technique and solvent system is critical to efficiently recover triterpenoids while minimizing the co-extraction of unwanted substances.
Solvent-based extraction is the most common method for obtaining crude extracts rich in this compound from fungal biomass. The selection of the solvent is based on the polarity of the target compound.
Methanol (B129727): As a polar solvent, methanol is frequently used for the initial extraction from dried and powdered fungal material. mdpi.commdpi.com For instance, the freeze-dried and percolated fruiting bodies of Buglossoporus quercinus have been extracted with methanol at room temperature to yield a crude extract containing various polyporenic acids. mdpi.com Similarly, dried samples of Wolfiporia cocos (syn. Poria cocos) have been soaked in methanol, followed by ultrasonic treatment to enhance extraction efficiency. mdpi.com
Ethyl Acetate (B1210297): This solvent of medium polarity is also widely employed. In some protocols, it is used directly on the fungal biomass. The phytochemical investigation of Fomitopsis betulina (syn. Piptoporus betulinus) involved fractionation of a methanol extract with ethyl acetate, indicating that the major antibacterial activity, attributed to compounds including this compound, was concentrated in this fraction. researchgate.netacgpubs.org
Chloroform (B151607): Chloroform is typically used in a sequential extraction process, specifically in liquid-liquid partitioning, rather than as the primary extraction solvent. mdpi.com After an initial extraction with a polar solvent like methanol, the resulting extract is often dissolved in an aqueous methanol solution and partitioned against solvents of varying polarity. In the isolation of compounds from B. quercinus, the methanol extract was partitioned against n-hexane, chloroform, and ethyl acetate. mdpi.com The chloroform fraction was found to be particularly rich in triterpenoids and was carried forward for further purification. mdpi.com
This multi-solvent approach, often involving sequential partitioning, allows for a preliminary fractionation of the crude extract, concentrating the desired lanostane triterpenoids in a specific fraction and simplifying subsequent chromatographic steps. mdpi.com
Table 1: Solvent-Based Extraction Methods for this compound
| Fungal Source | Extraction Solvent(s) | Methodology | Reference |
|---|---|---|---|
| Buglossoporus quercinus | Methanol, Chloroform, Ethyl Acetate, n-hexane | Initial percolation with methanol, followed by solvent-solvent partition of the crude extract. The chloroform fraction was subjected to further purification. | mdpi.com |
| Fomitopsis betulina (Piptoporus betulinus) | Ethyl Acetate, Methanol | A dried methanol extract was partitioned with ethyl acetate. The ethyl acetate fraction contained the target compounds. | acgpubs.org |
| Wolfiporia cocos (Poria cocos) | Methanol | Ground samples were soaked in methanol followed by ultrasonic treatment. | mdpi.com |
Chromatographic Separation Strategies
Following crude extraction and preliminary fractionation, chromatographic techniques are indispensable for the separation and purification of this compound from the complex mixture of co-extracted metabolites, which often includes other structurally related triterpenes. mdpi.comontosight.ai A combination of different chromatographic methods is typically required to achieve high purity. researchgate.netresearchgate.net
Flash chromatography serves as a crucial intermediate purification step, allowing for the rapid separation of the extract into less complex fractions. It is a medium-pressure technique that is faster than traditional column chromatography. researchgate.net Both normal-phase (NP) and reversed-phase (RP) flash chromatography are utilized. For example, the chloroform extract from B. quercinus was first separated by NP-flash chromatography using a gradient of n-hexane and acetone. mdpi.com Fractions obtained from this step were then further purified using RP-flash chromatography with a water-methanol mobile phase, demonstrating a multi-step flash chromatography approach to enrich the target compounds before final purification. mdpi.comresearchgate.net
HPLC is a powerful tool for both the final purification (preparative HPLC) and the quantitative analysis (analytical HPLC) of this compound. nih.govmdpi.com UHPLC, which uses smaller particle size columns, offers higher resolution and faster analysis times compared to conventional HPLC and has also been applied in the study of extracts containing this compound. rsc.org
Analytical HPLC methods, often coupled with a photodiode array (PDA) or ultraviolet (UV) detector, have been developed for the simultaneous determination of this compound and other triterpenes in fungal extracts. tandfonline.comresearchgate.netnih.gov A typical analytical method might use a C18 column with a gradient mobile phase consisting of acetonitrile (B52724) and acidified water, with detection at specific wavelengths (e.g., 241 nm or 243 nm) where triterpenoids exhibit absorbance. tandfonline.comnih.govsemanticscholar.org For purification, semi-preparative HPLC is frequently the final step to isolate this compound with high purity (often >95%). researchgate.netmdpi.comnih.gov
Reversed-phase (RP) chromatography is the most prominent separation strategy for this compound and related triterpenoids. researchgate.netmdpi.com This technique separates molecules based on their hydrophobicity, using a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.
The application of RP chromatography is seen across different scales, from analytical RP-HPLC to preparative and flash systems. mdpi.comtandfonline.comnih.gov In a validated RP-HPLC-DAD method for analyzing six triterpenes, including this compound, from Hoelen (Poria cocos), a Thermo ODS Hypersil C18 column was used. tandfonline.comresearchgate.net The mobile phase consisted of a gradient of acetonitrile and water containing 0.05% phosphoric acid. tandfonline.comresearchgate.nettandfonline.com Final purification of this compound from B. quercinus fractions was achieved using reversed-phase HPLC with a water-methanol gradient system. mdpi.com The consistent use of C18 columns with acetonitrile/methanol and water as the mobile phase highlights this as a standard and effective method for resolving complex triterpene mixtures. mdpi.comnih.gov
Table 2: Chromatographic Separation Strategies for this compound
| Technique | Stationary Phase (Column) | Mobile Phase (Eluent) | Application | Reference |
|---|---|---|---|---|
| Flash Chromatography (Normal & Reversed-Phase) | Silica Gel (NP), C18 (RP) | n-hexane/acetone (NP), Water/Methanol (RP) | Multi-step preliminary purification of chloroform extract. | mdpi.comresearchgate.net |
| RP-HPLC-DAD | Thermo ODS Hypersil C18 (150mm x 4.6 mm, 5µm) | Acetonitrile / Water with 0.05% H₃PO₄ (gradient) | Simultaneous quantitative analysis of six triterpenes. | tandfonline.comresearchgate.net |
| RP-HPLC | Kromasil C18 (250 mm x 4.6 mm, 5 µm) | Acetonitrile / 0.05% Phosphate acid | Simultaneous determination of five triterpenoid acids. | nih.gov |
| RP-HPLC (Preparative) | Kinetex C18 (150 × 10 mm, 5 µm) | Water/Methanol (gradient) | Final purification of isolated compounds. | mdpi.com |
| HSCCC & Semi-preparative HPLC | Not specified for HPLC | Not specified for HPLC | Isolation and purification of potential AChE inhibitors, including this compound. | mdpi.comnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy has been an indispensable tool in defining the carbon skeleton and stereochemistry of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have provided a wealth of information, allowing for the precise assignment of proton and carbon signals. tandfonline.comnih.gov
One-Dimensional (1D) NMR (¹H and ¹³C)
The ¹H and ¹³C NMR spectra of this compound provide the foundational data for its structural determination. tandfonline.comscite.ai In studies, these spectra revealed the characteristic signals of a lanostane triterpenoid. tandfonline.combiorxiv.org For instance, the ¹³C NMR spectrum shows signals corresponding to a carboxylic acid group, multiple olefinic carbons, and oxygenated methines, which are key functional groups within the molecule. sci-hub.se The proton NMR spectrum complements this by showing signals for methyl groups, olefinic protons, and protons attached to oxygen-bearing carbons. sci-hub.se The chemical shifts and multiplicities of these signals offer initial clues to the connectivity and environment of the atoms within the molecule. tandfonline.comscite.ai
A representative set of ¹H and ¹³C NMR spectral data for this compound, as reported in the literature, is presented below. tandfonline.com The assignments were further confirmed by 2D NMR experiments. tandfonline.com
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 1 | 31.3 | |
| 2 | 36.6 | |
| 3 | 215.5 | |
| 4 | 48.9 | |
| 5 | 50.8 | |
| 6 | 21.6 | |
| 7 | 120.9 | 5.95, d (6.0) |
| 8 | 142.8 | |
| 9 | 144.4 | |
| 10 | 37.8 | |
| 11 | 118.0 | 5.34, d (6.0) |
| 12 | 39.8 | |
| 13 | 44.9 | |
| 14 | 50.2 | |
| 15 | 33.3 | |
| 16 | 75.6 | 3.80, dd (8.0, 6.0) |
| 17 | 59.9 | |
| 18 | 16.3 | 0.68, s |
| 19 | 22.3 | 1.01, s |
| 20 | 36.1 | |
| 21 | 178.6 | |
| 22 | 33.3 | |
| 23 | 26.6 | |
| 24 | 156.9 | |
| 25 | 33.8 | |
| 26 | 21.6 | 1.03, d (6.0) |
| 27 | 21.6 | 1.04, d (6.0) |
| 28 | 24.3 | 0.96, s |
| 29 | 26.8 | 0.94, s |
| 30 | 28.1 | 0.92, s |
| 31 | 107.5 | 4.75, s; 4.77, s |
Note: Data is based on studies conducted in C₅D₅N and may vary slightly with different solvents. tandfonline.com
Two-Dimensional (2D) NMR (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for establishing the precise connectivity and spatial relationships within the this compound molecule. tandfonline.comnih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) have been instrumental. tandfonline.commdpi.comnih.gov
COSY spectra reveal proton-proton couplings, helping to identify adjacent protons and thus trace out the spin systems within the molecule. sci-hub.seslideshare.net
HSQC experiments correlate proton signals with their directly attached carbon atoms, providing unambiguous C-H attachments. tandfonline.commdpi.com
NOESY (or its rotating-frame equivalent, ROESY) provides information about protons that are close in space, which is essential for determining the relative stereochemistry of the molecule. sci-hub.se For instance, NOE correlations can help establish the orientation of methyl groups and substituents on the steroid-like ring system. nih.govresearchgate.net
Through the combined application of these 2D NMR techniques, researchers have been able to definitively confirm the planar structure and assign the relative stereochemistry of this compound. tandfonline.comnih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry has played a key role in determining the molecular formula and providing fragmentation data that supports the structure of this compound. tandfonline.comnih.gov
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
HR-ESI-MS is a powerful technique for accurately determining the molecular weight and elemental composition of a compound. biorxiv.orgnih.govresearchgate.net For this compound, HR-ESI-MS analysis has been used to establish its molecular formula as C₃₁H₄₆O₄. sci-hub.semassbank.eu This high-resolution measurement provides a precise mass that can be used to calculate the exact number of carbon, hydrogen, and oxygen atoms, which is a critical first step in structure elucidation. biorxiv.orgresearchgate.net For instance, a negative HRESI-MS analysis showed a deprotonated molecule [M-H]⁻ at m/z 497.3278, which corresponds to the calculated value for C₃₁H₄₅O₅ (a closely related derivative), illustrating the accuracy of this method. tandfonline.com
HPLC-ESI-MS/MS for Identification and Quantification
High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is a highly sensitive and specific method for both identifying and quantifying this compound in complex mixtures, such as extracts from fungi like Poria cocos. researchgate.netresearchgate.netresearchgate.net This technique separates the components of a mixture using HPLC, and then the mass spectrometer provides information on the molecular weight and fragmentation patterns of each component. nih.gov
The MS/MS capability allows for the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its fragmentation to produce a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, allowing for highly confident identification. researchgate.net Furthermore, this method has been developed for the simultaneous determination of this compound and other bioactive compounds in biological samples, with a reported lowest limit of quantification for this compound as low as 2 ng/mL. x-mol.net
Spectroscopic Data Comparison and Literature Correlation for Structural Confirmation
The final step in the structural elucidation of this compound involves comparing the acquired spectroscopic data (NMR and MS) with data reported in the scientific literature for known compounds. researchgate.netresearchgate.net This comparison is crucial for confirming the identity of the isolated compound.
Researchers have identified this compound from various natural sources, including the fungus Poria cocos, by comparing its ¹H and ¹³C NMR and MS data with previously published values. tandfonline.comscite.ai This process of literature correlation provides a high degree of confidence in the assigned structure. Any discrepancies in the data can lead to the identification of new, related compounds, as was the case with the discovery of 29-hydroxythis compound, a derivative of this compound. tandfonline.com The consistency of spectroscopic data across different studies solidifies the structural assignment of this compound. researchgate.netresearchgate.net
Absolute Configuration Determination
The determination of the absolute stereochemistry of this compound, a complex lanostane-type triterpenoid, has been established through a combination of classical chemical correlation, pivotal crystallographic studies of closely related analogues, and modern spectroscopic methods applied to the broader class of lanostane triterpenoids.
Historically, the intricate stereochemistry of this compound presented significant challenges. Early investigations in the 1950s focused on elucidating its relative stereochemistry through chemical degradation and correlation with other known triterpenes. dntb.gov.uarsc.orgresearchgate.netrsc.org These foundational studies successfully characterized it as a triethenoid tetracyclic hydroxy-keto-carboxylic acid and established its structure by converting it into a derivative of eburicoic acid, which in turn was correlated with lanosterol (B1674476) derivatives. researchgate.net
A cornerstone in defining the absolute configuration for the polyporenic acid family was the single-crystal X-ray crystallographic analysis of the methyl ester of Polyporenic acid A. mdpi.commdpi.comsemmelweis.hu This crucial study unambiguously established the stereocenter at C-25 as having an S configuration. mdpi.commdpi.comsemmelweis.huresearchgate.net Subsequent semisynthetic work on derivatives of Polyporenic acid A further corroborated the stereochemical assignments, confirming the fungal metabolites as (25S,3′S)-(+)-12R-hydroxy-3R-(3′-hydroxy-3′-methylglutaryloxy)-24-methyllanosta derivatives. mdpi.comsemmelweis.huresearchgate.net
Given the shared biosynthetic pathway and high structural similarity between Polyporenic acid A and this compound, the absolute configuration of the conserved lanostane core and the side chain of this compound is inferred to be identical to that established for Polyporenic acid A. This biosynthetic relationship is a common principle used in determining the stereochemistry of natural products. mdpi.com
Modern analytical techniques are routinely employed to confirm the absolute configurations of new lanostane triterpenoids. mdpi.com These methods include:
X-ray Crystallography: This remains the definitive method for determining the three-dimensional structure of crystalline compounds, providing unequivocal proof of absolute stereochemistry when suitable crystals can be obtained. rsc.orgresearchgate.net
Electronic Circular Dichroism (ECD) Spectroscopy: This technique is particularly valuable when single crystals are unavailable. By comparing the experimental ECD spectrum of a compound with the spectrum calculated for a specific stereoisomer, the absolute configuration can be confidently assigned. rsc.orgalghad.edu.lymdpi.comacs.orgsemanticscholar.org This method has been widely applied to determine the absolute configurations of numerous novel lanostane triterpenoids. rsc.orgmdpi.comacs.org
While a dedicated single-crystal X-ray or computational ECD study for this compound itself is not prominently reported, the collective evidence from chemical correlations and the definitive analysis of its close analogue, Polyporenic acid A, provides a solid foundation for its accepted absolute configuration.
Table 1: Methods for Stereochemical Determination of Lanostane Triterpenoids
| Method | Description | Application Example | Citations |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a single crystal, offering unambiguous determination of absolute configuration. | Determination of the (25S) configuration of Polyporenic acid A methyl ester. | mdpi.commdpi.comsemmelweis.huresearchgate.netrsc.org |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. Comparison with calculated spectra determines the absolute configuration. | Assignment of absolute configurations for novel lanostane and seco-lanostane triterpenoids isolated from various fungi. | rsc.orgalghad.edu.lymdpi.comacs.orgsemanticscholar.org |
| Chemical Correlation | Involves chemically transforming a compound of unknown stereochemistry into a compound whose absolute configuration is already known, or vice-versa. | Early structural elucidation of this compound by converting it to a derivative of eburicoic acid. | dntb.gov.uaresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Techniques like Nuclear Overhauser Effect (NOESY) are used to determine the relative configuration of stereocenters by observing through-space proton-proton interactions. | Elucidation of the relative stereochemistry of the lanostane skeleton in newly isolated polyporenic acids. | mdpi.commdpi.comresearchgate.net |
Mevalonate (B85504) Pathway as the Primary Biosynthetic Route
The biosynthesis of this compound, like all triterpenoids in fungi, commences with the mevalonate (MVA) pathway. nih.govtandfonline.com This fundamental metabolic route is responsible for producing the essential five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govsjtu.edu.cn The MVA pathway begins with the condensation of two molecules of acetyl-coenzyme A (acetyl-CoA) to form acetoacetyl-CoA, a reaction catalyzed by acetyl-CoA acetyltransferase. researchgate.net Subsequently, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase facilitates the addition of another acetyl-CoA molecule to yield HMG-CoA. researchgate.netresearchgate.net
The conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is a critical rate-limiting step in the pathway. nih.gov A series of phosphorylation and decarboxylation reactions then convert mevalonate into IPP. sjtu.edu.cnresearchgate.net IPP is subsequently isomerized to DMAPP by isopentenyl diphosphate isomerase. researchgate.net These two C5 units, IPP and DMAPP, serve as the universal precursors for the synthesis of a vast array of isoprenoids, including triterpenoids. nih.gov The condensation of these units leads to the formation of geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). sjtu.edu.cnresearchgate.net For triterpenoid biosynthesis, two molecules of FPP are utilized as the direct precursors. tandfonline.com
Role of Squalene (B77637) Epoxidase in Triterpenoid Biosynthesis
Following the formation of farnesyl diphosphate (FPP), the next crucial step is the head-to-head condensation of two FPP molecules to form squalene. This reaction is catalyzed by squalene synthase (SQS). tandfonline.com Squalene, a linear C30 hydrocarbon, then undergoes a critical oxygenation reaction catalyzed by squalene epoxidase (SE), also known as squalene monooxygenase. nih.govtandfonline.com This enzyme introduces an epoxide ring across the C2-C3 double bond of squalene, yielding 2,3-oxidosqualene (B107256). researchgate.netmdpi.com
Squalene epoxidase is a key rate-limiting enzyme in the biosynthesis of both sterols and triterpenoids, making it a significant regulatory point in the pathway. tandfonline.comresearchgate.netnih.gov The activity of this enzyme determines the flux of squalene towards cyclization and the subsequent formation of diverse triterpenoid skeletons. mdpi.com In fungi, squalene epoxidase is a flavoprotein that is typically localized to the endoplasmic reticulum. nih.govmdpi.com Studies have shown that the overexpression or inhibition of the squalene epoxidase gene can significantly impact the production of triterpenoids. researchgate.netnih.gov For instance, deletion of the squalene epoxidase gene (PcSE) in Poria cocos was found to inhibit the synthesis of triterpenes. nih.gov
Key Enzymatic Steps and Intermediate Compounds in Lanostane Formation
The formation of the characteristic tetracyclic lanostane scaffold of this compound from the linear precursor 2,3-oxidosqualene is a remarkable enzymatic feat accomplished by a class of enzymes known as oxidosqualene cyclases (OSCs), specifically lanosterol synthase (LSS) in this context. mdpi.commdpi.com The cyclization process is a complex cascade of reactions involving a series of protonations, carbocation formations, and rearrangements, ultimately leading to the formation of the lanosterol cation. rsc.org This cation is then stabilized by deprotonation to yield lanosterol, the parent compound of all lanostane-type triterpenoids. vulcanchem.com
Following the formation of the lanosterol backbone, a series of post-cyclization modifications occur, which are catalyzed by a variety of enzymes, including cytochrome P450 monooxygenases (CYP450s) and dehydrogenases. nih.govnih.gov These enzymes are responsible for introducing various functional groups, such as hydroxyl, keto, and carboxyl groups, at specific positions on the lanostane skeleton. For example, in the biosynthesis of related lanostanoids in Antrodia camphorata, a cytochrome P450 enzyme, AcCYP4, was found to introduce a 15α-hydroxy group, and a short-chain dehydrogenase, AcSDR6, catalyzed the dehydrogenation of the 3β-hydroxyl group to a 3-keto group. nih.gov While the specific enzymes involved in the modification of the lanosterol skeleton to form this compound are not fully elucidated, it is understood that such oxidative modifications are essential for its final structure.
Mechanisms of Structural Diversification (e.g., Methylene (B1212753) Group Introduction at C-24)
The vast structural diversity observed in lanostane-type triterpenoids arises from various enzymatic modifications of the initial lanosterol scaffold. frontiersin.orgresearchgate.net One notable structural feature of this compound and related compounds is the presence of a methylene group at the C-24 position of the side chain. nih.gov The introduction of this methylene group is a key diversification step.
In the biosynthesis of certain lanostanoids, a sterol C-24 methyltransferase (SMT) has been identified as responsible for introducing a methyl group at the C-24 position. nih.gov For instance, in Antrodia camphorata, the enzyme AcSMT1 was shown to catalyze this methylation, leading to a unique 31-carbon triterpene skeleton. nih.gov This suggests that a similar enzymatic mechanism, likely involving an S-adenosyl methionine (SAM)-dependent methyltransferase, is responsible for the C-24 methylation in the biosynthetic pathway of this compound. This methylation is followed by further modifications to generate the exocyclic methylene group. The diversification of triterpenoid structures is largely attributed to the action of tailoring enzymes like P450s, which catalyze a wide range of oxidative reactions, and other modifying enzymes that add to the complexity of the final molecules. frontiersin.org
Genetic and Molecular Studies on Biosynthetic Gene Clusters
In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are often located together in the genome, forming a biosynthetic gene cluster (BGC). mdpi.comnih.gov This organization facilitates the co-regulation of all the genes required for the production of a particular compound. The identification and characterization of the BGC for this compound are crucial for understanding its biosynthesis at a molecular level and for potential metabolic engineering applications.
While the complete BGC for this compound has not been fully delineated, studies on related triterpenoids in fungi like Ganoderma lucidum and Aspergillus nidulans have provided insights into the genetic architecture of these pathways. vulcanchem.comnih.gov Transcriptomic and genomic analyses have been employed to identify candidate genes involved in triterpenoid biosynthesis, including those for oxidosqualene cyclases, P450s, and other modifying enzymes. nih.govnih.gov For example, the genome of Fomitopsis betulina, a known producer of this compound, has been sequenced, opening the door for the identification of its secondary metabolite gene clusters. nih.gov The study of these BGCs can reveal the complete set of enzymes involved in the pathway and uncover the regulatory mechanisms that control the production of this compound. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(5R,10S,13R,14R,16R,17R)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h11,13,18,20,23-24,26,32H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,26+,29-,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKYWYZPIVAHKU-WMNQUVFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465-18-9 | |
| Record name | Polyporenic acid C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | POLYPORENIC ACID C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EC05EK77F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
The Chemical Profile of Polyporenic Acid C
Discovery and Isolation
Polyporenic acid C is a naturally occurring compound isolated from various fungi. ontosight.ai Notably, it has been identified in the fruiting bodies of Buglossoporus quercinus and Stereum subtomentosum, as well as from the sclerotium of Poria cocos. tandfonline.commdpi.commdpi.com The isolation process typically involves extraction from the fungal material followed by sophisticated chromatographic techniques to purify the compound. ontosight.aimdpi.com Researchers have also isolated related compounds, such as 29-hydroxythis compound, from Poria cocos. tandfonline.comnih.gov
Structural Elucidation and Spectroscopic Data
The structure of this compound has been determined through extensive spectroscopic analysis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and mass spectrometry (MS) have been crucial in elucidating its lanostane-type triterpenoid (B12794562) framework. tandfonline.commdpi.comnih.gov
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C₃₁H₄₆O₄ |
| Molecular Weight | 482.69 g/mol |
| Appearance | White Crystal |
| Solubility | Soluble in DMSO |
| CAS Number | 465-18-9 biocat.com |
Biosynthesis of Polyporenic Acid C
The biosynthesis of Polyporenic acid C follows the general pathway for lanostane-type triterpenoids in fungi. This intricate process begins with the cyclization of squalene (B77637), a C30 isoprenoid precursor, catalyzed by the enzyme squalene epoxidase to form 2,3-oxidosqualene (B107256). nih.gov This intermediate then undergoes a series of cyclization and rearrangement reactions to form the characteristic lanostane (B1242432) skeleton.
Further enzymatic modifications, such as oxidations and substitutions, lead to the final structure of this compound. The specific enzymes and gene clusters responsible for the complete biosynthesis of this compound are subjects of ongoing research. nih.gov Understanding these pathways is crucial for potential biotechnological production of this and related compounds. Network pharmacology studies have also implicated steroid hormone biosynthesis pathways in the activity of compounds like this compound. ijpsonline.com
Biological Activities and Research Findings
Polyporenic acid C has been the subject of numerous studies investigating its biological effects. Research has highlighted its potential in several key areas:
Anticancer Activity: Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. medchemexpress.comchemfaces.com For instance, it has been demonstrated to induce apoptosis in human lung cancer cells through a death receptor-mediated pathway. medchemexpress.comchemfaces.comglpbio.com
Anti-inflammatory Effects: The compound has exhibited anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in macrophage cells. nih.gov
Enzyme Inhibition: this compound has been found to inhibit the activity of human collagenase. biocat.comchemfaces.com It has also been identified as an inhibitor of 5-lipoxygenase. nih.gov
Transporter Inhibition: Research indicates that this compound can inhibit bile acid uptake transporters, specifically the apical sodium-dependent bile acid transporter (ASBT) and the hepatic sodium/taurocholate cotransporting polypeptide (NTCP). nih.gov
Antimicrobial Activity: this compound has demonstrated antibacterial activity, particularly against mycobacteria.
Synthesis and Derivatives
While Polyporenic acid C is a natural product, the synthesis of its analogs is an active area of research to explore structure-activity relationships and develop compounds with enhanced or novel biological activities. The synthesis of derivatives allows for the investigation of how specific chemical modifications to the this compound scaffold affect its biological targets. This approach is crucial for optimizing the therapeutic potential of this class of compounds. For example, the synthesis of analogs of polyalthic acid, another diterpene, has been pursued to investigate their antibacterial effects. nih.gov
Structural Analogue and Derivative Research of Polyporenic Acid C
Naturally Occurring Polyporenic Acid Analogues
The structural framework of polyporenic acid C allows for a variety of naturally occurring modifications, leading to a series of analogues. These compounds share the core lanostane (B1242432) skeleton but differ in substitutions and other structural features.
Polyporenic Acid A, B, H, N-R Series
Polyporenic acids A and B are notable analogues of this compound. nih.govrsc.org Polyporenic acid A has been isolated from fungi such as Fomitopsis betulina and has demonstrated anti-inflammatory properties. nih.govresearchgate.netnih.gov Research has also identified a series of polyporenic acids designated N through R, which are 24-methylene lanostane triterpenes isolated from the fruiting bodies of Buglossoporus quercinus. mdpi.com Another analogue, Poricoic Acid H, has been identified in Poria cocos. nih.govresearchgate.net
29-Hydroxythis compound
A hydroxylated analogue, 29-hydroxythis compound, has been isolated from the dried sclerotia of Poria cocos. jst.go.jpnih.govcapes.gov.br This compound was identified through spectral analysis and shares the core structure of this compound with the addition of a hydroxyl group at the C-29 position. jst.go.jpnih.govcapes.gov.brcore.ac.uk
Related Lanostane Triterpenoids Co-isolated or Investigated Alongside this compound
This compound is often extracted from natural sources, particularly the fungus Poria cocos, along with a suite of other lanostane triterpenoids. jst.go.jpspandidos-publications.comnih.govmdpi.com The co-isolation and comparative study of these compounds are crucial for understanding their collective presence and individual characteristics.
Pachymic Acid and Dehydropachymic Acid
Pachymic acid and its derivative, dehydropachymic acid, are major triterpenoids found in Poria cocos and are frequently co-isolated with this compound. jst.go.jpcore.ac.ukspandidos-publications.comresearchgate.netmdpi.com Quantitative analyses have shown that pachymic acid can be the most abundant triterpenoid (B12794562) in certain samples of Poria cocos. frontiersin.org These compounds are often included in studies evaluating the chemical profile and biological activities of extracts from this fungus. spandidos-publications.comnih.govresearchgate.net The amounts of pachymic and dehydropachymic acid can vary depending on factors like the growth period and the specific part of the fungus being analyzed. frontiersin.org
Tumulosic Acid and Dehydrotumulosic Acid
Tumulosic acid and dehydrotumulosic acid are other significant lanostane triterpenoids that are commonly found with this compound in Poria cocos. jst.go.jpmdpi.commdpi.comgoogle.com These compounds are structurally related and are often investigated together in chemical and biological studies. mdpi.comgoogle.comepo.orgmdpi.com Their presence alongside this compound highlights the biosynthetic diversity within this class of fungal metabolites. frontiersin.orggoogle.comepo.org
Epimers and Acetylated Derivatives (e.g., 3-epi-dehydrotumulosic acid, 3-O-acetyl-16α-hydroxytrametenolic acid)
The chemical complexity of Poria cocos extracts is further enriched by the presence of epimers and acetylated derivatives of lanostane triterpenoids. jst.go.jpmdpi.com 3-epi-dehydrotumulosic acid is an epimer of dehydrotumulosic acid that has been isolated and studied alongside this compound. jst.go.jpmdpi.commdpi.comnih.gov Acetylated derivatives, such as 3-O-acetyl-16α-hydroxytrametenolic acid, have also been identified. jst.go.jpcore.ac.ukfrontiersin.orgglpbio.commdpi.com These modifications at various positions on the lanostane skeleton contribute to the wide array of related compounds found in this fungus. frontiersin.orgnih.gov
Structure-Activity Relationship (SAR) Studies on Polyporenic Acids and Related Triterpenoids
The biological activities of this compound and its related lanostane-type triterpenoids are intrinsically linked to their chemical structures. Research into structural analogues and derivatives has illuminated key features that govern their efficacy and mechanism of action across various biological targets, including cancer cells, inflammatory pathways, and microbes. Structure-activity relationship (SAR) studies have focused on modifications of the lanostane skeleton, particularly substitutions on the A-ring, the D-ring, and the aliphatic side chain.
Influence of the Lanostane Core and Double Bond Positions
The core lanostane skeleton, specifically the position of double bonds, plays a critical role in the bioactivity of these compounds. SAR studies have demonstrated that lanostanes featuring a Δ8 double bond generally exhibit higher activity compared to those with a conjugated 7,9(11)-diene system. researchgate.netbg.ac.rs This was particularly noted in studies on DNA protective effects, where Δ8-analogues were more effective at reducing DNA damage in human lymphocytes than their 7,9(11)-diene counterparts. bg.ac.rs
Substitutions on the A-Ring (C-3)
The C-3 position is a frequent site for modification and is crucial for the cytotoxic activity of lanostane triterpenoids. beilstein-journals.org The presence and nature of a substituent at this position significantly modulate potency.
Importance of the 3-OH Group : A hydroxyl group at the C-3 position (3-OH) is considered a key feature for enhancing cytotoxic effects. beilstein-journals.org Studies on pachymic acid derivatives showed that hydrolysis of a C-3 acetoxy group to a hydroxyl group increased cytotoxic activity. beilstein-journals.org
Effect of Oxidation : Conversely, the oxidation of the 3-OH group to a ketone has been shown to diminish or abolish activity, indicating the importance of the hydrogen-bond-donating capability of the hydroxyl group. beilstein-journals.org
Esterification : Esterification at C-3 with different moieties can also tune activity. The introduction of a 3α-malonyl group in polyporenic acid Q was a noted structural feature in one study. researchgate.net In another, polyporenic acid R, which bears a 3'-hydroxy-3'-methyl-glutaryl moiety at C-3, proved to be the most potent inhibitor of the P-gp efflux pump among a series of tested analogues. mdpi.com
Substitutions on the C- and D-Rings (C-12, C-16)
Oxygenation patterns on the C and D rings of the steroid nucleus are significant determinants of bioactivity.
Oxygenation at C-12 and C-16 : The presence of an oxygenated function (like a hydroxyl group) at the C-12 or C-16 position has been shown to be beneficial for the DNA protective effects of Δ8-lanostane triterpenoids. bg.ac.rs For instance, 3-epipachymic acid, which has a 16α-hydroxy group, demonstrated significant cytotoxicity against multiple cancer cell lines. beilstein-journals.org
Influence on Antibacterial Activity : Modifications at C-16 also impact antibacterial effects. Acetylation at C-16 was found to reduce potency compared to the corresponding compound with a free hydroxyl group. beilstein-journals.org
Modifications of the Side Chain (C-21, C-26)
The structure of the aliphatic side chain, particularly the presence and position of a carboxylic acid group, is essential for many of the observed biological activities.
Carboxylic Acid Functionality : A carboxylic acid group in the side chain is a critical feature for α-glucosidase inhibitory activity in ganoderma acids. nih.gov Furthermore, the specific location of this acid is important. SAR studies on triterpenoids from Fomitopsis betulina highlighted that both 21-oic acids and 26-oic acids were effective in protecting chromosomes from damage. bg.ac.rs
Unsubstituted Carboxyl Group : The necessity of this acidic function is underscored by findings that an unsubstituted carboxyl group at C-21 was crucial for cytotoxic activity in one series of lanostane triterpenoids. researchgate.net
The following tables summarize the cytotoxic and anti-inflammatory activities of this compound and related triterpenoids, illustrating the structure-activity relationships discussed.
Table 1: Cytotoxic Activity of Lanostane Triterpenoids
| Compound | Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|
| This compound | A549 (Lung) | Induces apoptosis | researchgate.net |
| 3-epipachymic acid | A431 (Epidermoid) | 5.7 µM | beilstein-journals.org |
| 3-epipachymic acid | HeLa (Cervical) | 7.0 µM | beilstein-journals.org |
| 3-epipachymic acid | MCF-7 (Breast) | 17.6 µM | beilstein-journals.org |
| 3-epipachymic acid | PC-3 (Prostate) | 18.9 µM | beilstein-journals.org |
| Leplaeric acid B (seco-lanostane) | MDA MB 231 (Breast) | 55 µM | acs.org |
| Fomitoside L | HL60 (Leukemia) | 15.8 µM | researchgate.net |
| Fomitoside N | HL60 (Leukemia) | 23.7 µM | researchgate.net |
Table 2: Anti-inflammatory Activity of Polyporenic Acid Derivatives
| Compound | Assay | Activity (% Inhibition at 400 nmol/ear) | Source |
|---|---|---|---|
| Polyporenic Acid A | TPA-induced mouse ear edema | 49-86% | researchgate.net |
| This compound | TPA-induced mouse ear edema | 49-86% | researchgate.net |
| Polyporenic Acid A Derivative (3) | TPA-induced mouse ear edema | 49-86% | researchgate.net |
| Polyporenic Acid A Derivative (4) | TPA-induced mouse ear edema | 49-86% | researchgate.net |
| Polyporenic Acid A Derivative (5) | TPA-induced mouse ear edema | 49-86% | researchgate.net |
| Polyporenic Acid A Derivative (6) | TPA-induced mouse ear edema | 49-86% | researchgate.net |
Biological Activities and Molecular Mechanisms of Action of Polyporenic Acid C in Vitro and Mechanistic Studies
Anticancer and Antiproliferative Activities
Polyporenic acid C (PPAC), a lanostane-type triterpenoid (B12794562), has demonstrated notable anticancer and antiproliferative effects in various in vitro studies. nih.govresearchgate.net Research has primarily focused on its impact on human cancer cell lines, revealing its potential as a therapeutic agent. nih.govmdpi.com
Studies on human non-small cell lung cancer (NSCLC) A549 cells have shown that PPAC can significantly reduce cell proliferation. nih.gov For instance, a concentration of 60 μM of the acid was found to decrease cell proliferation by 50%, while a concentration of 200 μM resulted in a 90% reduction. icm.edu.pl Similarly, PPAC has been observed to inhibit the proliferation of several human pancreatic cancer cell lines, including Panc-1, MiaPaca-2, AsPc-1, and BxPc-3. researchgate.netspandidos-publications.com The antiproliferative activity of PPAC has also been noted against the Colo 320 human colon adenocarcinoma cell line. researchgate.netmdpi.com
The primary mechanism underlying these antiproliferative effects is the induction of apoptosis, or programmed cell death. nih.govchemfaces.com This has been evidenced by multiple experimental observations, including sub-G1 analysis and annexin (B1180172) V-FITC staining in A549 cells. nih.govchemfaces.com
Table 1: Antiproliferative Activity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| A549 | Non-small cell lung cancer | Significant reduction in cell proliferation; 50% inhibition at 60 μM, 90% at 200 μM. | nih.govicm.edu.pl |
| Panc-1, MiaPaca-2, AsPc-1, BxPc-3 | Pancreatic cancer | Inhibition of cell proliferation. | researchgate.netspandidos-publications.com |
| Colo 320 | Colon adenocarcinoma | Moderate antiproliferative activity with an IC50 value of 21.76 μM. | spandidos-publications.comresearchgate.netmdpi.com |
Induction of Apoptosis via Death Receptor-Mediated Pathway
The pro-apoptotic activity of this compound is primarily mediated through the extrinsic, or death receptor-mediated, apoptotic pathway. nih.govchemfaces.commedchemexpress.com This pathway is initiated by the activation of death receptors on the cell surface, leading to a cascade of intracellular events that culminate in cell death.
A key event in the death receptor pathway is the activation of caspase-8, an initiator caspase. nih.govfrontiersin.org Treatment of human lung cancer A549 cells with PPAC has been shown to induce the cleavage of procaspase-8, indicating its activation. nih.gov This activation of caspase-8 is a critical step, as evidenced by the fact that caspase-8 inhibitors can block PPAC-induced apoptosis. nih.govd-nb.info
Once activated, caspase-8 directly cleaves and activates downstream executioner caspases, such as caspase-3. nih.govfrontiersin.org This leads to the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.govmdpi.com The cleavage of PARP is a hallmark of apoptosis. oncotarget.com Studies have confirmed an increase in the cleavage of both procaspase-3 and PARP in A549 cells following treatment with PPAC. nih.gov
Caspase-8 Activation and Downstream Caspase Cleavage (e.g., Caspase-3, PARP)
Modulation of Cellular Signaling Pathways
In addition to directly activating the apoptotic machinery, this compound also influences key cellular signaling pathways that regulate cell survival and proliferation.
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, and its aberrant activation is common in many cancers. core.ac.uk this compound has been shown to suppress this pathway. nih.govchemfaces.comcore.ac.uk This suppression of the PI3K/Akt pathway is considered an additional mechanism through which PPAC promotes apoptosis. nih.govchemfaces.comd-nb.info By inhibiting this pro-survival pathway, PPAC likely lowers the threshold for apoptosis induction in cancer cells. rsc.org
The tumor suppressor protein p53 plays a central role in preventing cancer formation by inducing cell cycle arrest and apoptosis. core.ac.uk Research indicates that PPAC treatment can lead to enhanced p53 activation. nih.govchemfaces.comcore.ac.uk This activation of p53 is another contributing factor to the apoptotic effects of PPAC. d-nb.infocore.ac.uk It has been suggested that the antitumor activities of PPAC may stem from its ability to disrupt the interaction between p53 and its negative regulator, MDM2, leading to increased p53 levels and activity. mdpi.comtandfonline.com
Table 2: Summary of Molecular Mechanisms of this compound
| Molecular Event | Pathway/Target | Effect | Reference |
|---|---|---|---|
| Apoptosis Induction | Death Receptor Pathway | Activation | nih.govchemfaces.commedchemexpress.com |
| Caspase-8 | Activation and cleavage | nih.govfrontiersin.org | |
| Caspase-3 | Cleavage and activation | nih.gov | |
| PARP | Cleavage | nih.govmdpi.com | |
| Mitochondrial Pathway | Not involved | nih.govmedchemexpress.comglpbio.com | |
| Signal Pathway Modulation | PI3K/Akt Pathway | Suppression | nih.govchemfaces.comcore.ac.uk |
| p53 | Activation | nih.govchemfaces.comcore.ac.uk |
PI3-Kinase/Akt Pathway Suppression
Inhibition of DNA Topoisomerase I and II
This compound has been identified as a dual inhibitor of DNA topoisomerases I and II, enzymes crucial for regulating the topological state of DNA during replication, transcription, and other cellular processes. nih.gov The inhibition of these enzymes can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.
In a study investigating constituents from the sclerotium of Poria cocos, this compound was evaluated for its inhibitory activity against both topoisomerase I and II. nih.gov The bioactivity-guided fractionation of the methylene (B1212753) chloride extract led to its isolation and subsequent testing. nih.gov Results from these assays demonstrated that this compound, along with other isolated triterpenes, exhibited inhibitory effects on both enzymes. nih.gov Specifically, at a concentration of 100 µM, several of the tested lanostane (B1242432) triterpenoids, including this compound, showed significant inhibition of both topoisomerase I and II. nih.govcaymanchem.com Another compound, tumulosic acid, was found to inhibit DNA topoisomerase I and II by 83.3% and 75.5%, respectively, at a concentration of 100 µM. caymanchem.com
Further research has corroborated the topoisomerase inhibitory potential of related lanostane-type triterpenes. scite.ai These findings underscore the potential of this compound and similar compounds as a basis for the development of novel anticancer agents that target DNA replication and repair mechanisms. The dual inhibitory action is particularly noteworthy, as it may circumvent resistance mechanisms associated with single-enzyme inhibitors.
Chemosensitizing Effects and Efflux Pump Inhibition (P-glycoprotein/ABCB1)
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1). These efflux pumps actively transport a wide range of anticancer drugs out of the cell, reducing their intracellular concentration and efficacy. This compound and its derivatives have demonstrated the ability to counteract this resistance mechanism.
In a study utilizing the resistant Colo 320 human colon adenocarcinoma cell line, which expresses P-glycoprotein, several polyporenic acids isolated from the mushroom Buglossoporus quercinus were investigated for their chemosensitizing and efflux pump inhibitory activities. tsscience.co.krmdpi.comsciprofiles.comsciprofiles.com While the lanostane triterpenes, including this compound, exhibited moderate intrinsic antiproliferative activity, their ability to modulate P-gp activity was more pronounced. tsscience.co.krmdpi.comresearchgate.net
A P-glycoprotein efflux pump modulatory test revealed that several of the isolated fungal metabolites have the capacity to inhibit the efflux pump activity of the cancer cells. tsscience.co.krmdpi.comsciprofiles.comsciprofiles.comresearchgate.net Furthermore, when combined with the conventional chemotherapeutic drug doxorubicin (B1662922), a number of these compounds, including polyporenic acids, acted synergistically. tsscience.co.krmdpi.comresearchgate.net This synergistic interaction indicates that this compound can enhance the cytotoxicity of doxorubicin by inhibiting its P-gp-mediated efflux, thereby increasing its intracellular accumulation and therapeutic effect. tsscience.co.kr
These findings highlight the potential of this compound not only as a standalone cytotoxic agent but also as a chemosensitizer that can reverse P-glycoprotein-mediated multidrug resistance in cancer cells.
Immunomodulatory Effects
This compound has been shown to exert significant immunomodulatory effects, primarily by enhancing cell-mediated immunity. These effects are characterized by the activation of various immune cells and the promotion of a pro-inflammatory T-helper 1 (Th1) immune response.
Research has demonstrated that lanostane triterpenoids from Wolfiporia cocos, including this compound, can enhance non-specific or innate immunity. researchgate.netfrontiersin.orgresearchgate.net This is achieved, in part, through the activation of natural killer (NK) cells, which are a critical component of the innate immune system responsible for recognizing and eliminating virally infected and cancerous cells. researchgate.netfrontiersin.orgresearchgate.net An extract of Poria cocos containing these triterpenoids was found to have no immunotoxicity while enhancing innate immunity. researchgate.netmdpi.com
A key aspect of the immunomodulatory activity of this compound is its ability to promote a Th1-biased immune response. researchgate.netfrontiersin.orgresearchgate.net In vitro studies using mouse spleen T lymphocytes have shown that this compound, along with tumulosic acid and 3-epi-dehydrotumulosic acid, can significantly stimulate the secretion of interferon-gamma (IFN-γ). researchgate.netfrontiersin.orgresearchgate.net IFN-γ is the hallmark cytokine of the Th1 response and plays a pivotal role in activating macrophages and NK cells, as well as promoting cellular immunity against intracellular pathogens and cancer. mdpi.com
Furthermore, the promotion of the Th1 response by these triterpenoids is accompanied by a reduction in the secretion of Th2-associated cytokines, such as interleukin-4 (IL-4) and interleukin-5 (IL-5), which are involved in allergic responses. frontiersin.orgmdpi.com This modulation of the Th1/Th2 balance suggests a potential therapeutic application in conditions characterized by a dominant Th2 response, such as allergic asthma. mdpi.com
Promotion of Th1 Immune Response and IFN-γ Secretion
Antimicrobial Activities
This compound has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. Its efficacy against a range of microorganisms has been documented in several studies.
In one study, this compound, isolated from the fungus Piptoporus betulinus, was tested against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain. researchgate.netacgpubs.orgresearchgate.net The results indicated that this compound exhibited weak to very weak antibacterial activity against Bacillus subtilis and Staphylococcus aureus, both of which are Gram-positive bacteria. researchgate.netresearchgate.net However, it showed no activity against the tested Gram-negative strains. researchgate.netresearchgate.net
Another study focusing on the antibacterial effects of triterpenoids from Fomitopsis betulina reported that this compound showed weaker inhibitory effects against Bacillus subtilis and Staphylococcus aureus. nih.gov The minimal inhibitory concentration (MIC) for a related compound against Staphylococcus aureus was 98 μg/mL, and approximately 200 μg/mL against Bacillus subtilis. nih.gov
The table below summarizes the antimicrobial activity of this compound against various microorganisms.
| Microorganism | Type | Activity | Reference |
| Bacillus subtilis | Gram-positive bacteria | Weak to very weak | researchgate.netresearchgate.netnih.gov |
| Staphylococcus aureus | Gram-positive bacteria | Weak to very weak | researchgate.netresearchgate.netnih.govifsuldeminas.edu.br |
| Pseudomonas aeruginosa | Gram-negative bacteria | No activity | researchgate.netresearchgate.net |
| Escherichia coli | Gram-negative bacteria | No activity | researchgate.netresearchgate.net |
| Candida maltosa | Fungi | Not specified | acgpubs.org |
The selective activity of this compound against Gram-positive bacteria suggests a mechanism of action that may involve disruption of the cell wall or membrane, which differs structurally between Gram-positive and Gram-negative organisms.
Antibacterial Efficacy
This compound has been shown to possess antibacterial properties. d-nb.infonih.govnih.gov Studies have demonstrated its activity against Gram-positive bacteria. For instance, it has exhibited inhibitory effects against Bacillus subtilis and Staphylococcus aureus. nih.govacgpubs.org The antibacterial action of this compound is considered one of its key biological attributes. blogspot.com
| Bacteria | Activity | Reference |
| Bacillus subtilis | Inhibitory effects | nih.govacgpubs.org |
| Staphylococcus aureus | Inhibitory effects | nih.govacgpubs.org |
Antifungal Efficacy
In addition to its antibacterial properties, this compound has also been noted for its antifungal potential. ontosight.ai While specific details on its antifungal spectrum are part of ongoing research, its activity against certain fungal species contributes to its classification as a broad-spectrum antimicrobial agent. ontosight.ai
Antiviral Potential
Research has indicated that this compound may possess antiviral properties. icm.edu.pl This area of investigation is still developing, with studies exploring its efficacy against various viral strains.
Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory properties, which have been demonstrated through various in vitro and in vivo models. ontosight.airesearchgate.netopenagriculturejournal.comd-nb.infoblogspot.comresearchgate.netacs.orgmdpi.com
Enzyme Inhibition (e.g., 3α-Hydroxysteroid Dehydrogenase, Bacterial Hyaluronate Lyase)
A key mechanism behind the anti-inflammatory action of this compound is its ability to inhibit specific enzymes. It has been shown to strongly inhibit 3α-hydroxysteroid dehydrogenase (3α-HSD), an enzyme involved in the metabolism of steroids. d-nb.infofrontiersin.orgnih.govnih.gov Furthermore, it displays selective inhibitory activity against bacterial hyaluronate lyase. d-nb.infoblogspot.comresearchgate.netfrontiersin.orgnih.gov Interestingly, methylation of the carboxyl groups in this compound and related compounds resulted in a loss of inhibitory activity against bacterial hyaluronate lyase, highlighting the importance of these functional groups for its action. db-thueringen.de
| Enzyme | Inhibitory Activity of this compound | IC50 (µg/mL) | Reference |
| 3α-Hydroxysteroid Dehydrogenase | Strong inhibition | 17.5 | icm.edu.pl |
| Bacterial Hyaluronate Lyase | Selective inhibition | Not specified | d-nb.infoblogspot.comresearchgate.netfrontiersin.org |
Suppression of Inflammation Models (e.g., TPA-induced edema)
The anti-inflammatory effects of this compound have been confirmed in animal models. Specifically, it has been shown to suppress 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced edema in mouse ears. researchgate.netacs.orgnih.govacs.orgcore.ac.uk In one study, this compound, along with other isolated lanostane-type triterpene acids, suppressed TPA-induced edema by 49-86% when applied at a dose of 400 nmol/ear. researchgate.netacs.orgnih.govacs.org
Antioxidant Activities
This compound has been reported to possess antioxidant activities. openagriculturejournal.comopenagriculturejournal.comblogspot.comresearchgate.net This property is attributed to its ability to scavenge free radicals, which plays a role in protecting against oxidative stress. ontosight.ai However, some studies have indicated that while it possesses antioxidant potential, it may not be as potent as other compounds isolated from the same fungal sources. jst.go.jp
Enzyme Inhibition Beyond Topoisomerases
This compound demonstrates a range of inhibitory activities against several key enzymes, extending beyond its effects on topoisomerases. These interactions highlight its potential role in modulating various physiological and pathological processes.
This compound has been identified as an effective inhibitor of human collagenase. Research indicates that this inhibitory action is dose-dependent. nih.gov The compound shows excellent inhibitory activity against human collagenase, which is implicated in the collagen degradation in gingiva and alveolar bone associated with periodontitis. nih.gov The specific nature of this inhibition suggests it is not merely a result of acting as a general chelator for metalloproteases, but a more targeted interaction with the enzyme. nih.gov
Table 1: Human Collagenase Inhibitory Activity of this compound
| Compound | Target Enzyme | IC50 Value | Source |
|---|---|---|---|
| This compound | Human Collagenase | 7.3 µg/mL | nih.gov |
This targeted inhibition of human collagenase suggests a potential for therapeutic applications without affecting other enzymes. nih.gov
This compound is recognized as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion and glucose absorption. Studies screening compounds from Poria cocos identified this compound as one of eight compounds with effective inhibitory activity against α-glucosidase. d-nb.infomdpi.comcaymanchem.com This inhibitory effect contributes to the potential hypoglycemic activity of extracts from the fungus. d-nb.infomdpi.com
Molecular docking studies have been employed to understand the potential mechanism of this inhibition. These computational analyses suggest that the binding sites for this compound on α-glucosidase are primarily located in rings A, B, and C of the compound, as well as its C-3, C-16, and C-17 side chains. d-nb.infomdpi.comcaymanchem.com The interaction is theorized to occur with key amino acid residues of the enzyme, including phenylalanine, arginine, tyrosine, histidine, and valine. d-nb.infomdpi.comcaymanchem.com The primary forces driving this interaction are believed to be alkyl and hydrogen bonds, which theoretically substantiates the observed inhibitory activity. d-nb.infomdpi.com
Current scientific literature, including screening studies of numerous triterpenoids for their effects on serine proteases, does not report significant inhibitory activity of this compound against kallikrein 5 or trypsin. nih.gov Studies that identified other triterpenoids, such as tumulosic acid and ursolic acid, as inhibitors of these enzymes did not find similar activity for this compound. nih.gov
α-Glucosidase Inhibition
Other Biological Activities
This compound is among the triterpenoid constituents of Poria cocos that are reported to possess diuretic properties. The sclerotium of this fungus, known as Fu-ling or Hoelen, has a long history of use in traditional medicine specifically for its diuretic effects, which include promoting urination and reducing swelling. Pharmacological studies have affirmed that certain triterpenoid acids from this fungus, including this compound, are responsible for this diuretic action.
This compound exhibits potential for liver protection, also known as hepatoprotective activity. nih.gov This effect is linked to its anti-inflammatory properties. nih.gov One of the key mechanisms identified is the ability of this compound to inhibit the expression of inducible nitric oxide synthase (iNOS), which in turn reduces the levels of nitric oxide (NO). nih.gov Overproduction of NO is a factor in inflammatory processes that can lead to liver damage.
Furthermore, triterpenes from Poria cocos, including this compound, are noted for their hepatoprotective effects in the context of metabolic dysfunction-associated fatty liver disease (MAFLD). Systemic pharmacology combined with molecular docking has suggested that this compound is one of the major active compounds from Poria cocos that could ameliorate lipid homeostasis. These findings highlight this compound as a characteristic substance contributing to the liver-protective effects of the fungus.
Chemical Synthesis and Semisynthesis of Polyporenic Acid C and Analogues
Total Synthesis Approaches for Lanostane (B1242432) Triterpenoids
The complete synthesis of a complex natural product from simple, commercially available starting materials is known as total synthesis. For lanostane triterpenoids, this is a formidable task due to their intricate polycyclic structure and multiple stereocenters. While a direct total synthesis of polyporenic acid C is not widely reported, approaches to similar triterpenoid (B12794562) skeletons provide insight into the strategies required.
The total synthesis of mispyric acid, a triterpenoid inhibitor of DNA polymerase beta with a novel skeleton, showcases the complexity of such endeavors. researchgate.net The synthesis was achieved starting from basic building blocks like isoprene, geraniol, and 1,5-dimethoxy-1,4-cyclohexadiene, highlighting the multi-step nature of constructing such molecules from the ground up. researchgate.net Another relevant example is the total synthesis of the proposed structure of polyporolide, which proceeds via an acid-catalyzed lactonization, demonstrating a key ring-forming strategy. jst.go.jp
These synthetic campaigns typically involve:
Strategic Disconnections: Breaking down the complex target molecule into simpler, achievable precursor fragments.
Stereocontrolled Reactions: Employing methods that precisely control the three-dimensional arrangement of atoms at newly formed chiral centers.
Cyclization Strategies: Developing robust methods to construct the multiple rings of the lanostane core.
Semisynthetic Modification Strategies for Polyporenic Acid Derivatives
Given the challenges of total synthesis, a more common and practical approach is semisynthesis. This strategy involves using a readily available natural product, such as a related triterpenoid isolated from a fungal source, as a starting material for chemical modification. This leverages nature's ability to efficiently produce the complex core skeleton.
Semisynthetic work has been instrumental in the study of polyporenic acids. For instance, semisynthetic preparation performed on derivatives of polyporenic acid A was crucial for determining the absolute configuration of these fungal metabolites. mdpi.commdpi.com This often involves simple chemical transformations like esterification to create derivatives, such as the methyl ester of polyporenic acid A, which can be more amenable to analytical techniques like single-crystal X-ray crystallography. mdpi.commdpi.com
Researchers have also synthesized a variety of analogues from related triterpenoids to explore their biological activities. For example, a series of lanostane-type triterpenoid derivatives, including several N-glycosides, were synthesized starting from the natural triterpenoid lanosterol (B1674476). nih.gov This process involved chemical modifications to introduce a nitrogen atom, followed by glycosylation to attach various sugar moieties. nih.gov These modifications can significantly alter the compound's properties and biological effects. Similarly, semisynthetic derivatives of triterpenoids isolated from Poria cocos have been created to investigate their pharmacological properties. d-nb.info
| Starting Material | Type of Modification | Resulting Analogue/Derivative | Reference |
|---|---|---|---|
| Polyporenic Acid A | Esterification | Methyl ester of Polyporenic Acid A | mdpi.commdpi.com |
| Lanosterol | Multi-step modification and Glycosylation | Lanostane-type triterpenoid N-glycosides (e.g., N-β-d-galactoside) | nih.gov |
| Lovastatin | Modification of side chain | Simvastatin | nih.gov |
Exploration of Novel Synthetic Routes and Methodologies
The pursuit of more efficient ways to construct and modify complex molecules like this compound drives continuous innovation in synthetic organic chemistry. Research focuses on developing new reactions and strategies that can be applied to the synthesis of triterpenoids and their analogues.
One area of exploration is the use of powerful cyclization agents. Polyphosphoric acid (PPA) has been utilized in organic synthesis for acid-catalyzed cyclization reactions, a key step in building the polycyclic systems of terpenoids. ccsenet.org The elucidation of the structure of this compound itself was a landmark achievement in the chemistry of triterpenes. ccsenet.orgmedcraveonline.com
Modern catalysis offers powerful tools for building complex molecular architecture with high precision. For example, novel nickel-catalyzed reactions have been developed for the regioselective construction of trisubstituted alkenes. acs.org While not yet reported for this compound specifically, such methods provide an efficient and practical pathway for creating complex carbon-carbon bonds under mild conditions, a recurring challenge in natural product synthesis. acs.org The development of such methodologies is critical for enabling more concise and effective syntheses of intricate natural products and their designed analogues in the future. nih.gov
Advanced Research Methodologies and Analytical Approaches in Polyporenic Acid C Studies
Cell-Based Assays and Phenotypic Screening
Cell-based assays are fundamental in determining the physiological effects of Polyporenic acid C on cancer cells. These methods provide critical insights into its antiproliferative and pro-apoptotic capabilities.
MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. This assay has been employed to quantify the antiproliferative effects of this compound against various human cancer cell lines.
Research has demonstrated that this compound exhibits dose-dependent inhibition of cell growth across several cancer types. core.ac.uk For instance, in studies involving human non-small cell lung cancer (NSCLC) A549 cells, treatment with this compound resulted in a significant, dose-dependent reduction in cell viability. core.ac.uk Significant inhibition was observed at concentrations as low as 20 µM. core.ac.uk Further studies have reported its antiproliferative activity against a panel of human cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) determined after 72 hours of treatment. medchemexpress.commedchemexpress.cn For example, the IC50 values were found to be 25.5 µM for CCRF-CEM (acute lymphoblastic leukemia), 31.8 µM for HL-60 (promyelocytic leukemia), 26.3 µM for K562 (chronic myelogenous leukemia), and 27.6 µM for MOLT-4 (acute lymphoblastic leukemia) cells. medchemexpress.commedchemexpress.cn Additionally, in the resistant human colon adenocarcinoma cell line Colo 320, which expresses P-glycoprotein, lanostane (B1242432) triterpenes including polyporenic acid derivatives showed moderate antiproliferative activity with IC50 values ranging from 20.7 to 106.2 μM. nih.govresearchgate.net
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| A549 | Non-small cell lung cancer | Significant inhibition at 20 µM | core.ac.uk |
| CCRF-CEM | Acute lymphoblastic leukemia | 25.5 | medchemexpress.commedchemexpress.cn |
| HL-60 | Promyelocytic leukemia | 31.8 | medchemexpress.commedchemexpress.cn |
| K562 | Chronic myelogenous leukemia | 26.3 | medchemexpress.commedchemexpress.cn |
| MOLT-4 | Acute lymphoblastic leukemia | 27.6 | medchemexpress.commedchemexpress.cn |
| Colo 320 | Colon adenocarcinoma (resistant) | 20.7 - 106.2 | nih.govresearchgate.net |
Apoptosis Detection Techniques (Sub-G1 Analysis, Annexin (B1180172) V-FITC Staining)
To determine if the antiproliferative effects of this compound are due to the induction of programmed cell death, or apoptosis, specific detection techniques are utilized. These include sub-G1 analysis via flow cytometry and Annexin V-FITC staining.
Sub-G1 analysis quantifies the fraction of cells with fragmented DNA, a hallmark of late-stage apoptosis. Studies on A549 lung cancer cells have shown that treatment with this compound leads to an increase in the sub-G1 cell population, indicating apoptosis. core.ac.ukresearchgate.netresearchgate.net
Annexin V-FITC staining is another method to detect early-stage apoptosis. core.ac.uk In healthy cells, phosphatidylserine (B164497) (PS) resides on the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer leaflet, where it can be bound by FITC-conjugated Annexin V. core.ac.uk Research has confirmed that this compound treatment of A549 cells results in positive Annexin V staining, providing further evidence of its ability to induce apoptosis. core.ac.ukresearchgate.netd-nb.info This induction of apoptosis is a key mechanism behind its anticancer activity. researchgate.netd-nb.info
Molecular Biology Techniques for Pathway Elucidation
To understand the specific molecular pathways through which this compound exerts its effects, researchers employ various molecular biology techniques. Western blotting is a particularly powerful tool in this context.
Western Blotting for Protein Expression and Cleavage Analysis (e.g., Caspases, PARP, Akt, p53)
Western blotting allows for the detection and quantification of specific proteins within a cell lysate. This technique has been crucial in mapping the signaling cascades affected by this compound.
Studies have shown that this compound induces apoptosis in A549 lung cancer cells through the death receptor-mediated pathway. researchgate.netresearchgate.net This is evidenced by the increased cleavage of procaspase-8 and procaspase-3. researchgate.netd-nb.inforesearchgate.net Caspases are a family of proteases essential for apoptosis; their activation from an inactive procaspase form to a cleaved, active form is a critical step in the apoptotic cascade. The activation of caspase-8 subsequently leads to the cleavage of executioner caspases like caspase-3. researchgate.net Importantly, this process occurs without the involvement of the mitochondrial pathway, as no increase in the cleavage of procaspase-9 was observed. researchgate.netresearchgate.netd-nb.info
Furthermore, the cleavage of poly(ADP-ribose)-polymerase (PARP), a substrate of activated caspase-3, is also observed following treatment with this compound. researchgate.netd-nb.inforesearchgate.net The degradation of PARP, a DNA repair enzyme, is considered an early indicator of apoptosis. nih.gov
In addition to the caspase cascade, this compound has been shown to modulate other important signaling pathways. Western blot analysis revealed a dramatic reduction in the phosphorylation level of Akt, a key protein in a pro-survival signaling pathway, without altering the total Akt protein expression. core.ac.uk Concurrently, an enhanced activation of p53, a critical tumor suppressor protein, was observed. core.ac.ukresearchgate.netresearchgate.netresearchgate.net The suppression of the PI3-kinase/Akt signaling pathway and the enhancement of p53 function are considered additional mechanisms contributing to the apoptosis induced by this compound. core.ac.ukresearchgate.netresearchgate.net
| Protein | Effect of this compound Treatment | Significance | Reference |
|---|---|---|---|
| Procaspase-8 | Increased cleavage | Activation of the death receptor apoptotic pathway | researchgate.netd-nb.inforesearchgate.net |
| Procaspase-3 | Increased cleavage | Activation of executioner caspase | researchgate.netd-nb.inforesearchgate.net |
| PARP | Increased cleavage | Hallmark of apoptosis | researchgate.netd-nb.inforesearchgate.net |
| Phospho-Akt | Decreased expression | Suppression of pro-survival signaling | core.ac.uk |
| p53 | Enhanced activation | Activation of tumor suppressor pathway | core.ac.ukresearchgate.netresearchgate.netresearchgate.net |
Computational Approaches and Bioinformatics
In silico methods, such as molecular docking, are increasingly used to predict and analyze the interactions between small molecules like this compound and their potential protein targets.
Molecular Docking for Target Binding Analysis
Molecular docking is a computational technique that simulates the binding of a ligand (e.g., this compound) to the active site of a receptor (e.g., a protein). mdpi.com The binding affinity is often expressed as a binding energy value; a lower binding energy indicates a more stable and favorable interaction. dovepress.com A binding energy less than -5.0 kJ/mol suggests good binding activity, while a value less than -7.0 kJ/mol indicates stable binding. dovepress.com
Molecular docking studies have explored the binding potential of this compound with various protein targets. For instance, it has been identified as a potential inhibitor of acetylcholinesterase (AChE), with a calculated average binding energy of -7.88 kcal/mol. mdpi.com In another study, this compound was among several compounds from a traditional Chinese medicine formula that showed robust binding affinity towards 25 core target proteins related to gouty arthritis. dovepress.com
Furthermore, virtual screening has pinpointed this compound as a promising potential inhibitor of Mdm2, a negative regulator of the p53 tumor suppressor. tandfonline.com The estimated inhibitory constant (Ki) was calculated to be 59 nM, suggesting a strong interaction. tandfonline.com Docking analysis revealed the specific binding mode of this compound within the Mdm2 interaction site. tandfonline.com It has also been investigated as a potential inhibitor of α-glucosidase, an enzyme relevant to diabetes. nih.gov Docking simulations indicated that the interaction is primarily driven by hydrogen bonds and alkyl interactions with key amino acid residues like phenylalanine, arginine, and histidine in the enzyme's active site. nih.gov
| Protein Target | Predicted Activity | Binding Energy / Ki | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Inhibition | -7.88 kcal/mol | mdpi.com |
| Mdm2 | Inhibition | Ki = 59 nM | tandfonline.com |
| α-glucosidase | Inhibition | Favorable binding through hydrogen and alkyl bonds | nih.gov |
| Core proteins in gouty arthritis | Binding affinity | Binding energy ≤-7.0 kJ/mol for stable binding | dovepress.com |
Network Pharmacological Analysis
Network pharmacology is a modern analytical approach that investigates the complex interactions between chemical compounds, biological targets, and diseases from a holistic, network-based perspective. In the study of this compound, this methodology has been instrumental in identifying it as a key active ingredient in traditional medicinal formulas and predicting its mechanisms of action.
Research has utilized network pharmacology to analyze traditional remedies containing Poria cocos, a fungus rich in this compound. These studies construct networks linking the chemical components of the fungus to potential protein targets associated with specific diseases. For instance, in an analysis of Xiaoyao Powder for the treatment of Irritable Bowel Syndrome (IBS), this compound was identified as one of the top three active compounds, predicted to influence the expression of numerous genes related to the condition. ijpsonline.com The analysis suggested that this compound regulates 12 different target proteins, highlighting its multi-target characteristics. ijpsonline.com
Similarly, in studies concerning metabolic dysfunction-associated fatty liver disease (MAFLD), network pharmacology combined with molecular docking suggested that this compound is a major active compound that may ameliorate lipid homeostasis by activating the nuclear receptor PPARα. frontiersin.orgfrontiersin.org Another study integrated ultrafiltration with high-performance liquid chromatography and network pharmacology to identify this compound as a potential 5-lipoxygenase (5-LOX) inhibitor, linking it to anti-Alzheimer's disease pathways. nih.gov These network analyses provide a theoretical framework for understanding the compound's therapeutic potential by mapping its interactions within complex biological systems.
| Associated Formula/Condition | Predicted Role of this compound | Key Predicted Targets/Pathways | Source |
|---|---|---|---|
| Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) | Major active compound for ameliorating lipid homeostasis. | FXR/PPARα-SREBPs signaling pathway | frontiersin.orgfrontiersin.org |
| Irritable Bowel Syndrome (IBS) (in Xiaoyao Powder) | Key potential active component. | Regulates 12 target proteins, including MYC, ADRB2, and ERBB2. | ijpsonline.comijpsonline.com |
| Alzheimer's Disease | Potential 5-lipoxygenase (5-LOX) inhibitor. | Pathways in cancer, Lipid and atherosclerosis. | nih.gov |
| Primary Dysmenorrhea (in Danggui Shaoyao San) | Potential Quality Marker (Q-Marker). | Targets associated with inflammation and pain. | nih.gov |
"Omics" Technologies in Fungal Metabolite Research
"Omics" technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, provide a systems-level understanding of biological processes. In fungal research, these sophisticated approaches are crucial for discovering novel metabolites, understanding their regulation, and optimizing their production. blogspot.com
Metabolomics for Compound Profiling
Metabolomics, a key "omics" field, focuses on the comprehensive analysis of all metabolites within a biological sample. It has been effectively applied to the study of this compound in its native fungal source, Poria cocos. Untargeted metabolomics, typically employing ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF-MS), allows for the simultaneous detection and tentative identification of hundreds of specialized metabolites. nih.gov
This approach has been used to characterize the temporal and spatial variations in the accumulation of this compound within the fungus. frontiersin.orgnih.gov For example, a metabolomics study of Poria cocos at different growth stages and from different parts of the sclerotium (the medicinal portion) successfully identified this compound. nih.gov Subsequent targeted quantitative analysis revealed that the content of this compound was significantly higher in the 'fulingpi' (the outer skin) of the fungus compared to other parts, particularly from the month of October onwards. nih.gov Such detailed compound profiling is essential for quality control and for understanding the metabolic dynamics of the fungus.
| Analytical Technique | Key Finding | Source |
|---|---|---|
| UPLC-Q/TOF-MS | Tentatively identified 119 specialized metabolites, including this compound. | nih.gov |
| Targeted Quantitative Analysis | The content of this compound was highest in the 'fulingpi' (outer skin) of the fungus. | frontiersin.orgnih.gov |
| Metabolomic Profiling | Identified this compound as a key metabolite in studies of endometriosis. | researchgate.net |
Genetic Engineering for Biosynthesis Pathway Modulation (e.g., CRISPR-Cas9)
Genetic engineering provides powerful tools to investigate and manipulate the biosynthetic pathways of fungal metabolites. The CRISPR-Cas9 system, a revolutionary gene-editing technology, allows for precise and efficient modification of an organism's genome, including gene knockouts, to validate gene function. nih.govmdpi.com
While direct genetic modulation of the final enzymes in the this compound pathway is still an emerging area, CRISPR-Cas9 has been successfully used to probe upstream steps. A key study focused on the gene encoding squalene (B77637) epoxidase (PcSE) in Poria cocos, a critical rate-limiting enzyme in the biosynthesis of triterpenoids, the class of compounds to which this compound belongs. nih.govresearchgate.net Researchers designed a CRISPR-Cas9 system to specifically knock out the PcSE gene. nih.gov
Bioactivity-Guided Fractionation and Spectrum-Effect Relationship Analysis
Identifying active compounds from complex natural extracts is a central challenge in pharmacognosy. Bioactivity-guided fractionation is a classical and effective strategy to achieve this. The process involves separating a crude extract into fractions, testing each fraction for a specific biological activity, and then further purifying the most active fractions until a pure, active compound is isolated. This method has been repeatedly used to isolate this compound from Poria cocos and other fungi, linking it to activities such as cytotoxicity and DNA topoisomerase inhibition. nih.govkoreascience.kraminer.orgnih.gov
A more modern and holistic approach is spectrum-effect relationship analysis. This technique uses chromatographic fingerprints (the "spectrum") of multiple extract samples and correlates them with their corresponding pharmacological activities (the "effect") using multivariate statistical methods like partial least squares regression (PLSR). cjnmcpu.comcjnmcpu.com This allows researchers to identify which chemical constituents are most likely responsible for the observed bioactivity without immediate isolation.
Component Knock-Out Technique
The component knock-out technique serves as a powerful validation step for discoveries made through spectrum-effect relationship analysis. researchgate.net This method involves using preparative high-performance liquid chromatography (HPLC) to process a bulk amount of an extract and selectively remove, or "knock out," a single target compound that has been predicted to be active. nih.govfrontiersin.org
The bioactivity of the original, complete extract is then compared to the activity of the "knocked-out" extract (the negative solution lacking the target compound) and the isolated pure compound itself. A significant decrease in the activity of the negative solution confirms that the removed component was a major contributor to the effect.
This methodology was employed to screen for α-glucosidase inhibitors from Poria cocos. frontiersin.orgnih.gov After spectrum-effect analysis suggested this compound (identified as peak P12) was a potential inhibitor, it was knocked out from the methanol (B129727) extract. The resulting negative solution showed a marked reduction in α-glucosidase inhibitory activity, thereby confirming that this compound is a potent and effective inhibitor within the extract. frontiersin.orgnih.gov
Future Directions and Emerging Research Avenues for Polyporenic Acid C
Elucidating Underexplored Molecular Targets and Mechanisms
While research has identified several key mechanisms of Polyporenic Acid C, particularly in cancer cells, a number of its molecular interactions remain to be fully explored. Current studies show that it can induce apoptosis (cell death) in human lung cancer cells through a caspase-8 mediated pathway. researchgate.netchemfaces.comnih.gov This process is initiated via death receptors on the cell surface and does not involve the mitochondria. chemfaces.comnih.gov Additionally, this compound has been found to suppress the PI3K/Akt signaling pathway and enhance p53 function, which are crucial for controlling cell growth and division. researchgate.netchemfaces.comnih.gov
However, beyond these established pathways, there is a need to investigate other potential molecular targets. For instance, its inhibitory effects on DNA topoisomerase I and II, enzymes vital for DNA replication, suggest a broader anti-cancer potential that warrants further investigation. researchgate.net Network pharmacology studies have also pointed to a wider range of potential targets, including JUN, SRC, PTGS2, ESR1, AR, MAPK1, and MAPK3, which are involved in various cellular processes and diseases like atherosclerosis. nih.gov Further research into these and other potential targets will provide a more comprehensive understanding of this compound's therapeutic potential.
Investigating Structural Modifications for Enhanced Activity and Specificity
To improve the therapeutic potential of this compound, researchers are exploring how modifications to its chemical structure can enhance its activity and specificity. Structure-activity relationship (SAR) studies are crucial in this endeavor. For example, research on other lanostane (B1242432) triterpenoids suggests that the presence of a hydroxyl group at the C-3 position is important for cytotoxic effects. beilstein-journals.org
Systematic modifications to the this compound molecule could lead to the development of derivatives with improved efficacy. These modifications might involve adding or altering functional groups at various positions on the lanostane backbone to increase binding affinity to specific targets while minimizing off-target effects. For instance, the addition of acetyl groups has been shown to create derivatives with different biological activities. mdpi.com By systematically creating and testing new analogs of this compound, it may be possible to develop more potent and targeted therapeutic agents.
Synthetic Biology Approaches for Sustainable Production
The natural extraction of this compound from fungi can be inefficient and is dependent on environmental factors. researchgate.net Synthetic biology offers a promising alternative for sustainable and scalable production. researchgate.netacgpubs.org This approach involves engineering microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to produce the compound through artificial biosynthetic pathways. researchgate.netnih.gov
This method has several advantages, including independence from plant or fungal availability and environmental conditions, leading to a more reliable and environmentally friendly supply chain. researchgate.net Researchers have already made progress in producing other polyphenolic compounds using these techniques. researchgate.net By identifying and assembling the necessary genes for the this compound biosynthetic pathway into a suitable microbial host, it will be possible to create a "cell factory" for its large-scale production. nih.gov Further research into the key enzymes of this pathway, such as squalene (B77637) epoxidase, is crucial for optimizing this process. nih.gov
Comparative Studies with Other Lanostane Triterpenoids
This compound belongs to a large class of compounds known as lanostane triterpenoids, which are found in various fungi. mdpi.commedchemexpress.comjst.go.jp Comparative studies with other compounds in this family are essential for understanding its unique properties and potential therapeutic advantages.
For example, a study comparing this compound with pachymic acid, another lanostane triterpenoid (B12794562), revealed differences in their apoptotic mechanisms. nih.gov While both induce cell death in cancer cells, this compound does so without disrupting the mitochondrial membrane potential, unlike pachymic acid. nih.gov Such comparisons help to elucidate the specific structure-activity relationships that govern the biological effects of these compounds.
Other related lanostane triterpenoids isolated from fungi include tumulosic acid, 3-epi-dehydrotumulosic acid, and dehydrotumulosic acid. mdpi.com By comparing the activities of these and other related compounds, such as polyporenic acid A, researchers can identify the most promising candidates for further development and gain insights into their mechanisms of action. acs.orgresearchgate.net
Application of Advanced Analytical Platforms for Comprehensive Profiling
A deep understanding of this compound requires sophisticated analytical techniques for its comprehensive profiling in complex mixtures like fungal extracts. Advanced analytical platforms, particularly those combining liquid chromatography with high-resolution mass spectrometry (LC-MS), are indispensable for this purpose.
Techniques like ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) have been successfully used to identify and quantify this compound and other triterpenoids in fungal samples. core.ac.ukfrontiersin.org These methods allow for the rapid separation and identification of multiple compounds in a single analysis. core.ac.ukoup.com Furthermore, the use of tandem mass spectrometry (MS/MS) provides detailed structural information, aiding in the unambiguous identification of known and novel compounds. oup.com The application of these powerful analytical tools is crucial for quality control, metabolomic studies, and the discovery of new bioactive compounds related to this compound. core.ac.uknih.gov
Understanding Ecological and Environmental Factors Influencing Biosynthesis
The production of this compound and other secondary metabolites in fungi is not constant and can be significantly influenced by ecological and environmental factors. nwafu.edu.cn These factors include the substrate the fungus is growing on, temperature, light, and the presence of other organisms. nwafu.edu.cnnih.gov As non-photosynthetic organisms, fungi obtain nutrients by breaking down organic matter, and the composition of this matter can affect their metabolic output. nwafu.edu.cn
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
